molecular formula C15H17F2N3O2S B2819917 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(2,5-difluorophenyl)methanesulfonamide CAS No. 1448056-25-4

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(2,5-difluorophenyl)methanesulfonamide

Cat. No. B2819917
CAS RN: 1448056-25-4
M. Wt: 341.38
InChI Key: MKFNANYQKKYLBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(2,5-difluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C15H17F2N3O2S and its molecular weight is 341.38. The purity is usually 95%.
BenchChem offers high-quality N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(2,5-difluorophenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(2,5-difluorophenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

The compound has been utilized in the synthesis of deuterated analogs for use as bioanalytical standards in clinical trials. The process involves unusual base-catalyzed exchange reactions, highlighting the compound's potential in the preparation of labeled molecules for pharmacokinetic studies (Rozze & Fray, 2009). Furthermore, its derivatives have been explored for the development of chemoselective N-acylation reagents, demonstrating good chemoselectivity in synthetic applications (Kondo et al., 2000).

Catalysis

Ruthenium complexes containing substituted bis(pyrazolyl)methane ligands, related to the core structure of the compound , have been synthesized and studied for their catalytic behavior in the transfer hydrogenation of ketones. These studies provide insights into the potential of such compounds in catalysis, particularly in hydrogenation reactions (Carrión et al., 2007).

Material Science

Compounds featuring the pyrazole moiety have been investigated for their coordination behavior towards metals, leading to the formation of metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, separation, and catalysis. Research into the synthesis and reactivity of Group 6 metal carbonyl complexes with bis(pyrazol‐1‐yl)methanes modified by the vinyltin groups exemplifies the compound's relevance in the development of novel materials (Wen et al., 2009).

properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-1-(2,5-difluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N3O2S/c1-20-15(10-2-3-10)7-13(19-20)8-18-23(21,22)9-11-6-12(16)4-5-14(11)17/h4-7,10,18H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFNANYQKKYLBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNS(=O)(=O)CC2=C(C=CC(=C2)F)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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